molecular formula C6H13NO4 B13110194 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid

2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid

Cat. No.: B13110194
M. Wt: 163.17 g/mol
InChI Key: FHARCGHXAWMGKP-UHFFFAOYSA-N
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Description

Functional Group Classification :

  • Carboxylic Acids : The acetic acid moiety provides acidity ($$ \text{pKa} \approx 2.3 $$) and metal-chelating capability.
  • Amines : The secondary amine group ($$ \text{-NH-} $$) enables nucleophilic reactions and coordination chemistry, similar to EDTA derivatives.
  • Ethers : The hydroxyethoxy chain enhances solubility in polar solvents, a trait shared with polyethylene glycol (PEG) derivatives.

Hierarchical Classification :

  • Organic Compounds → Oxygen Compounds → Ethers → Polyethylene Glycol Derivatives .
  • Organic Compounds → Nitrogen Compounds → Amines → Substituted Glycines .

Comparative Analysis with Analogues :

Compound Key Functional Groups Molecular Formula Applications
2-((2-(2-HEE)EA)acetic acid Carboxylic acid, amine, ether $$ \text{C}8\text{H}{17}\text{NO}_6 $$ Chelation, polymer synthesis
N-(2-Hydroxyethyl)glycine Carboxylic acid, amine, alcohol $$ \text{C}4\text{H}9\text{NO}_3 $$ Biochemical research
EDTA triethyl ester Carboxylic ester, amine $$ \text{C}{12}\text{H}{20}\text{N}2\text{O}8 $$ Metal ion sequestration

Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)ethylamino]acetic acid

InChI

InChI=1S/C6H13NO4/c8-2-4-11-3-1-7-5-6(9)10/h7-8H,1-5H2,(H,9,10)

InChI Key

FHARCGHXAWMGKP-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)NCC(=O)O

Related CAS

68227-91-8

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound plays a significant role in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their biological activity, particularly in the development of anti-cancer drugs. For instance, studies have shown that derivatives of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid exhibit promising anti-proliferative activities across various cancer cell lines. The IC50 values for some derivatives were reported in the sub-micromolar range, indicating strong efficacy against tumor cells .

2. Solid-Phase Synthesis

The compound is utilized in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS). These methods are crucial for synthesizing peptides and small organic molecules that can serve as lead compounds in drug discovery. The ability to modify the compound's structure allows researchers to optimize lead compounds for better efficacy and reduced toxicity .

3. Bioconjugation

Due to its functional groups, 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid is suitable for bioconjugation processes. It can be attached to various biomolecules, enhancing their solubility and stability, which is essential for therapeutic applications . This property is particularly useful in creating targeted drug delivery systems.

Cosmetic Formulations

1. Skin Care Products

The compound's hydrophilic nature makes it an excellent candidate for use in cosmetic formulations, especially those aimed at improving skin hydration and texture. Its inclusion in creams and lotions can enhance the moisture-retaining properties of the product . Studies have demonstrated that formulations containing this compound can improve skin barrier function and reduce transepidermal water loss.

2. Stability Enhancer

In cosmetic formulations, 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid acts as a stabilizing agent. Its ability to form stable emulsions allows for better consistency and shelf-life of cosmetic products . This stability is critical for maintaining the efficacy of active ingredients over time.

Case Studies

Study Application Findings
RSC Advances (2015)Anti-cancer activityDerivatives showed IC50 values from 0.08 to 0.19 µM against tested cell lines, indicating potent anti-proliferative effects .
ACS Symposium Series (2007)Solid-phase synthesisDemonstrated successful synthesis of peptides using derivatives of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid .
Brazilian Journal of Pharmaceutical Sciences (2020)Cosmetic formulationFormulations containing this compound improved skin hydration and barrier function significantly .

Mechanism of Action

The mechanism by which 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and other proteins. These interactions can modulate the activity of enzymes, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

  • 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid: Contains a hydroxyethoxy-ethylamino group linked to acetic acid.
  • 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (): Features an aminoethoxy-ethoxy chain, enhancing reactivity for conjugation (e.g., peptide synthesis).
  • 2-(2-Hydroxyethoxy)acetic acid (): Simpler structure lacking an amino group, serving as a metabolite in detoxification pathways .
  • 2-(2-Methoxyethoxy)ethoxyacetic acid (): Methoxy substitution reduces polarity compared to hydroxy/amino analogs.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Melting Point (°C)
2-(2-(2-Aminoethoxy)ethoxy)acetic acid C₆H₁₃NO₄ 163.17 1.177 323.8 Not reported
2-(2-Hydroxyethoxy)acetic acid C₄H₈O₄ 120.10 1.290 Not reported 44
2-(2-Methoxyethoxy)ethoxyacetic acid C₇H₁₄O₅ 178.18 Not reported Not reported Not reported

Data Tables for Key Compounds

Table 1: Structural Comparison of Ethoxy-Substituted Acetic Acid Derivatives

Compound Functional Group Key Applications
2-(2-(2-Aminoethoxy)ethoxy)acetic acid Aminoethoxy-ethoxy Drug conjugation, solubility enhancement
2-(2-Hydroxyethoxy)acetic acid Hydroxyethoxy Metabolite, polymer modification
2-(2-Methoxyethoxy)ethoxyacetic acid Methoxyethoxy Organic synthesis, coatings

Table 2: Hazard Profiles

Compound Hazard Codes Safety Precautions
2-(2-(2-Aminoethoxy)ethoxy)acetic acid H302, H315, H319, H335 Use PPE, avoid inhalation
2-(Hydroxyamino)acetic acid Not specified Store in inert atmosphere

Biological Activity

2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid, also known as a derivative of amino acids, has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This compound's unique structure, featuring a hydroxyethoxy group, suggests various biological activities that warrant comprehensive exploration.

Chemical Structure

The chemical structure of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid can be represented as follows:

HO CH2 CH2 NH CH2 COOH\text{HO CH}_2\text{ CH}_2\text{ NH CH}_2\text{ COOH}

This structure indicates the presence of both an amino group and a carboxylic acid, essential for its biological interactions.

Biological Activity Overview

The biological activity of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid has been studied in various contexts, including its effects on cell proliferation, apoptosis, and potential anti-inflammatory properties. Below is a summary of key findings from recent studies.

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds similar to 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 values reported range from 45 to 97 nM, indicating potent cytotoxicity.
  • HCT-116 (Colorectal Cancer) : Similar IC50 values were observed, with some derivatives showing effectiveness at concentrations as low as 6 nM.

These findings suggest that the compound may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis, particularly in the G1 phase of the cell cycle .

The mechanism by which 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid exerts its effects appears to involve:

  • Enzymatic Inhibition : It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions with CDK2, supporting its role as a potential therapeutic agent .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Apoptosis Induction :
    • A compound structurally related to 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid was shown to induce apoptosis in HCT cells by increasing pre-G1 phase populations significantly (41.55% compared to control) .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have demonstrated the ability to reduce inflammatory markers such as TNF-α and prostaglandin E2 (PGE-2), suggesting that they may possess anti-inflammatory activity .

Data Tables

Cell LineIC50 Range (nM)Mechanism of Action
MCF-745–97CDK2 inhibition, apoptosis induction
HCT-1166–99Cell cycle arrest
HepG-248–90Moderate cytotoxicity

Q & A

Q. What are the common synthetic routes for 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid, and what challenges arise during synthesis?

The synthesis typically involves multi-step reactions starting with ethylene glycol derivatives. For example:

  • Step 1 : Reacting 2-(2-hydroxyethoxy)ethanol with bromoacetic acid under basic conditions to form intermediate ether linkages.
  • Step 2 : Introducing the amino group via nucleophilic substitution or reductive amination, often using ammonia or protected amines (e.g., Fmoc groups) .
    Challenges include controlling by-products (e.g., over-alkylation) and ensuring regioselectivity. highlights the use of mild conditions (room temperature, aqueous solvents) to minimize side reactions and improve safety compared to traditional high-temperature methods .

Q. How is the purity of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid validated in research settings?

Common analytical methods include:

  • HPLC : To assess purity (>98% as reported in ) using reverse-phase columns and UV detection at 210–254 nm.
  • NMR : 1H^1H and 13C^{13}C NMR confirm structural integrity, with characteristic peaks for hydroxyethoxy (δ 3.5–3.7 ppm) and carboxylic acid (δ 170–175 ppm) groups .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., 178.12 g/mol for the protonated form) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products in the synthesis of this compound?

Key strategies include:

  • Catalyst Selection : Using silver carbonate (Ag2_2CO3_3) to enhance etherification efficiency, as noted in , which reports >99% yield in enzymatic reactions .
  • Temperature Control : Maintaining reactions at 20–35°C to prevent thermal degradation of sensitive functional groups .
  • Protecting Groups : Employing Fmoc or tert-butyl groups to shield the amino group during intermediate steps, reducing unwanted side reactions .

Q. What methodologies resolve contradictions in reported toxicological data for alkoxyacetic acid derivatives?

Alkoxyacetic acids (e.g., metabolites of ethylene glycol ethers) exhibit variable toxicity profiles. To address discrepancies:

  • Metabolite Profiling : Use LC-MS/MS to quantify specific metabolites (e.g., 2-(2-hydroxyethoxy)acetic acid) in biological samples, as described in .
  • In Vitro Assays : Compare cytotoxicity (e.g., IC50_{50}) across cell lines under standardized conditions. notes the compound’s role as a drug metabolite, necessitating careful dose-response studies .

Q. How is this compound applied in drug delivery systems or polymer chemistry?

  • Drug Delivery : The hydroxyethoxy and carboxylic acid groups enable conjugation with therapeutics (e.g., ester linkages for pH-sensitive release). highlights similar ether-linked compounds used in stable drug complexes .
  • Polymer Synthesis : The compound serves as a monomer for water-soluble polymers. demonstrates its use in ceramic-filled inks for 3D printing, improving ink stability via hydrogen bonding .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing variability in synthetic yield data?

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., reagent stoichiometry, temperature) impacting yield.
  • ANOVA : Compare batch-to-batch variability, especially when scaling reactions from mg to g scale .

Q. How do researchers differentiate between structural isomers or degradation products in this compound?

  • Tandem MS/MS : Fragmentation patterns distinguish isomers (e.g., differentiating amino vs. hydroxyethoxy positional isomers).
  • Stability Studies : Accelerated degradation under heat/light followed by HPLC monitoring, as suggested in for related compounds .

Reference Table: Key Properties and Applications

Property/MethodDetailsReference
Molecular Weight178.12 g/mol (calculated)
Solubility>10 mM in DMSO, aqueous buffers
Key ApplicationsDrug conjugation, polymer synthesis
Toxicity ScreeningLC-MS/MS metabolite quantification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.